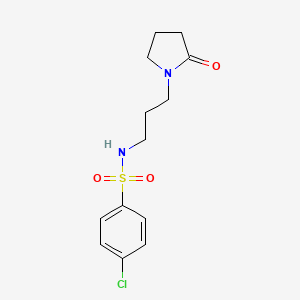
Acide 2-(N,1-diphénylformamido)acétique
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(N,1-Diphenylformamido)acetic acid is a fine chemical used primarily as a reagent in organic synthesis. It serves as an intermediate for the production of other compounds and can be utilized as a building block for more complex molecules . The molecular formula of 2-(N,1-diphenylformamido)acetic acid is C15H13NO3, and it has a molecular weight of 255.27 g/mol .
Applications De Recherche Scientifique
2-(N,1-Diphenylformamido)acetic acid has several applications in scientific research:
Organic Synthesis: Used as a reagent and intermediate for the synthesis of more complex molecules.
Pharmaceutical Research:
Material Science: Utilized in the synthesis of polymers and other materials with specific properties.
Mécanisme D'action
Target of Action
It is known to be used as a reagent in organic synthesis , suggesting that it may interact with a variety of molecular targets depending on the specific reaction conditions.
Mode of Action
It is known to participate in nucleophilic acyl substitution reactions . In these reactions, the carbonyl oxygen of the acetic acid moiety is first protonated, which draws electron density away from the carbon and increases its electrophilicity . This allows for the nucleophilic attack by other molecules, leading to the formation of new chemical bonds .
Biochemical Pathways
Given its role as a reagent in organic synthesis , it is likely involved in a variety of biochemical reactions and pathways, depending on the specific context of its use.
Result of Action
As a reagent in organic synthesis , it likely contributes to the formation of a variety of complex molecules.
Analyse Biochimique
Cellular Effects
The cellular effects of 2-(N,1-diphenylformamido)acetic acid are not well-documented. Acetic acid, from which it is derived, can have significant effects on cells. For example, acetic acid can cause stress and cell death in yeast . It is unclear whether 2-(N,1-diphenylformamido)acetic acid has similar effects on cells, or how it might influence cell function, signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
Acetic acid and its derivatives are known to participate in various chemical reactions, including nucleophilic acyl substitution reactions . These reactions involve the transfer of a nucleophile to a carbonyl group, resulting in the formation of a new bond. It is possible that 2-(N,1-diphenylformamido)acetic acid could participate in similar reactions, potentially leading to changes in gene expression, enzyme activity, and other molecular processes.
Temporal Effects in Laboratory Settings
Acetic acid solutions can be prepared and stored at room temperature for several months , suggesting that 2-(N,1-diphenylformamido)acetic acid may also be relatively stable under similar conditions.
Metabolic Pathways
Acetic acid is involved in several metabolic pathways, including glycolysis and the tricarboxylic acid (TCA) cycle . It is unclear whether 2-(N,1-diphenylformamido)acetic acid participates in similar pathways, or how it might interact with enzymes or cofactors.
Transport and Distribution
Acetic acid can diffuse across cell membranes and is transported in the body primarily in the form of acetate . It is unclear whether 2-(N,1-diphenylformamido)acetic acid is transported and distributed in a similar manner.
Subcellular Localization
Acetic acid and its derivatives can diffuse across cell membranes and may therefore be found in various subcellular compartments
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(N,1-diphenylformamido)acetic acid typically involves the reaction of benzoyl chloride with glycine in the presence of a base, followed by the addition of aniline. The reaction conditions often require a controlled temperature and the use of solvents such as dichloromethane or ethanol to facilitate the reaction .
Industrial Production Methods
the general approach involves scaling up the laboratory synthesis methods with appropriate adjustments to reaction conditions, such as temperature, pressure, and solvent volumes, to ensure efficient production on a larger scale .
Analyse Des Réactions Chimiques
Types of Reactions
2-(N,1-Diphenylformamido)acetic acid undergoes various chemical reactions, including:
Nucleophilic Acyl Substitution: This reaction involves the substitution of the acyl group with a nucleophile, often facilitated by acid or base catalysts.
Esterification: The compound can react with alcohols in the presence of an acid catalyst to form esters.
Common Reagents and Conditions
Nucleophilic Acyl Substitution: Common reagents include strong acids or bases as catalysts, such as sulfuric acid or sodium hydroxide.
Esterification: Typically involves the use of alcohols and acid catalysts like sulfuric acid.
Major Products
Nucleophilic Acyl Substitution: Produces substituted acyl derivatives depending on the nucleophile used.
Esterification: Results in the formation of esters, which are useful intermediates in organic synthesis.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzoylphenylaminoacetic acid: Shares a similar structure and is used in similar applications.
Indole-3-acetic acid: A plant hormone with different biological activities but similar in terms of being an acetic acid derivative.
Uniqueness
2-(N,1-Diphenylformamido)acetic acid is unique due to its specific structure, which allows it to participate in a variety of chemical reactions and serve as a versatile intermediate in organic synthesis .
Propriétés
IUPAC Name |
2-(N-benzoylanilino)acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO3/c17-14(18)11-16(13-9-5-2-6-10-13)15(19)12-7-3-1-4-8-12/h1-10H,11H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHWGJPPIJZCZBZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)N(CC(=O)O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![8-(3-methoxybenzenesulfonyl)-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane](/img/structure/B2417309.png)



![(1S,3S,4R)-3-(9H-Fluoren-9-ylmethoxycarbonylamino)bicyclo[2.1.0]pentane-1-carboxylic acid](/img/structure/B2417315.png)
![1-{3-[(5-Bromopyrimidin-2-yl)oxy]pyrrolidin-1-yl}-4-(4-chlorophenyl)butane-1,4-dione](/img/structure/B2417316.png)

![N-{5-[(carbamoylmethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-2,4-dichlorobenzamide](/img/structure/B2417320.png)


![5-((2-(Trifluoromethoxy)phenyl)sulfonyl)-2-thia-5-azabicyclo[2.2.1]heptane](/img/structure/B2417327.png)

![2-(benzo[d]isoxazol-3-yl)-N-(2-(quinolin-8-yloxy)ethyl)acetamide](/img/structure/B2417330.png)
![4-bromo-N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2417332.png)
